Significantly Lower Incidence of Sexual Dysfunction Compared to SSRIs
In a meta-analysis of 7 randomized, double-blind studies (N=732 for bupropion, N=731 for SSRIs), bupropion demonstrated a significantly lower rate of treatment-emergent sexual dysfunction than SSRIs. The incidence of sexual side effects with bupropion was not statistically different from placebo [1]. This is a key differentiator for patient selection and clinical trial design.
| Evidence Dimension | Incidence of sexual dysfunction |
|---|---|
| Target Compound Data | No more sexual dysfunction than placebo (SSRI group significantly higher) |
| Comparator Or Baseline | SSRIs (fluoxetine, sertraline, paroxetine) vs. Placebo |
| Quantified Difference | SSRI therapy resulted in significantly higher rates of sexual side effects compared to both bupropion and placebo (p-value not explicitly provided, but described as 'significantly higher') [1]. |
| Conditions | Outpatients with major depressive disorder (DSM-III-R or IV); 8-week treatment duration. |
Why This Matters
This differentiator is critical for designing clinical studies where minimizing attrition due to sexual side effects is a priority, or for developing therapies for populations where this is a key concern.
- [1] Thase ME, et al. Remission Rates Following Antidepressant Therapy With Bupropion or Selective Serotonin Reuptake Inhibitors: A Meta-Analysis of Individual Patient Data. J Clin Psychiatry 2001;62(10):776-781. View Source
